molecular formula C10H16BNO3 B1386055 (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1313760-59-6

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Cat. No. B1386055
CAS RN: 1313760-59-6
M. Wt: 209.05 g/mol
InChI Key: WBQFAMKKWIRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO3 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 165 and its IUPAC name is 2-(dimethylamino)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is represented by the InChI code 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound contains a phenyl ring with a boronic acid group and a dimethylaminoethoxy group attached to it.


Chemical Reactions Analysis

Boronic acids, including “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid”, are known to participate in a variety of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in organic synthesis .


Physical And Chemical Properties Analysis

“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 165 .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki-Miyaura Coupling Reactions

The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .

One-Pot ipso-Nitration

The compound can be used in one-pot ipso-nitration of arylboronic acids . This process includes a broader substrate scope of heterocycles and functional groups .

Nickel-Catalyzed Cross-Coupling

The compound can be used in nickel-catalyzed cross-coupling of chromene acetals and boronic acids . This is a type of cross-coupling reaction used to form carbon-carbon bonds .

Rhodium-Catalyzed Asymmetric Addition Reactions

The compound can be used as a reagent for rhodium-catalyzed asymmetric addition reactions . This is a type of reaction used to form asymmetric carbon-carbon bonds .

Palladium-Catalyzed C-OH Bond Activation

The compound can be used as a reagent for palladium-catalyzed C-OH bond activation . This is a type of reaction used to activate C-OH bonds .

Preparation of Push-Pull Arylvinyldiazine Chromophores

The compound can be used in the preparation of push-pull arylvinyldiazine chromophores . These are a type of chromophore used in various optical applications .

Preparation of Low-Density Packaging Foams

The compound can be used in the preparation of low-density packaging foams . This is a type of application used in the packaging industry .

Future Directions

The future directions for research involving “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” and other boronic acids are likely to involve further exploration of their reactivity and potential applications in organic synthesis. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and research is ongoing to develop new boronic acid reagents and to improve the efficiency and selectivity of this reaction .

properties

IUPAC Name

[2-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQFAMKKWIRVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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